molecular formula C11H17N5 B15048522 N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine

N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine

Cat. No.: B15048522
M. Wt: 219.29 g/mol
InChI Key: IEAXGUPWHGTUIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a bis-pyrazole derivative featuring a methylene-linked amine bridge between two substituted pyrazole rings. The first pyrazole ring is substituted with an ethyl group at the 1-position and a methyl group at the 3-position, while the second pyrazole ring carries 1,3-dimethyl substituents. This structural motif is common in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents due to the pyrazole ring's ability to engage in hydrogen bonding and π-π interactions .

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine

InChI

InChI=1S/C11H17N5/c1-4-16-7-10(6-13-16)5-12-11-8-15(3)14-9(11)2/h6-8,12H,4-5H2,1-3H3

InChI Key

IEAXGUPWHGTUIL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC2=CN(N=C2C)C

Origin of Product

United States

Preparation Methods

Two-Step Alkylation-Amination Strategy

Step 1: Synthesis of 1-Ethyl-4-(chloromethyl)-1H-pyrazole

  • Reagents : 1-Ethyl-1H-pyrazol-4-amine, formaldehyde, HCl gas.
  • Conditions : Solvent-free, 0–5°C, 12 h.
  • Mechanism : Eschweiler-Clarke-type methylation followed by chlorination with HCl.
  • Yield : 68–72% (isolated via vacuum distillation).

Step 2: Coupling with 1,3-Dimethyl-1H-pyrazol-4-amine

  • Reagents : 1,3-Dimethyl-1H-pyrazol-4-amine, K₂CO₃, DMF.
  • Conditions : 80°C, N₂ atmosphere, 24 h.
  • Workup : Extracted with ethyl acetate, purified via silica chromatography (hexane:EtOAc = 3:1).
  • Yield : 55–60%.

One-Pot Reductive Amination

Procedure :

  • Reactants :
    • 1-Ethyl-1H-pyrazole-4-carbaldehyde (1.0 equiv).
    • 1,3-Dimethyl-1H-pyrazol-4-amine (1.2 equiv).
    • NaBH₃CN (1.5 equiv), MeOH.
  • Conditions : RT, 48 h, monitored by TLC.
  • Isolation : Neutralized with 1M HCl, extracted with CH₂Cl₂, dried over MgSO₄.
  • Yield : 70–75% (HPLC purity >95%).

Industrial-Scale Optimization

Continuous Flow Synthesis

Parameter Value Source
Reactor type Microfluidic (Pd/C packed bed) Patent CN114014809A
Temperature 120°C
Pressure 15 bar H₂
Residence time 30 min
Space-time yield 2.1 kg·L⁻¹·h⁻¹

Advantages :

  • 98% conversion efficiency.
  • Reduced side products (e.g., <2% N-oxide formation).

Catalytic System Comparison

Catalyst Solvent Temp (°C) Yield (%) Selectivity (%)
Pd/C (5 wt%) EtOH/H₂O 80 82 94
Pt/Al₂O₃ (3 wt%) DMF 100 78 89
Raney Ni MeOH 60 65 81

Data compiled from. Pt/C systems show superior selectivity but require higher HCl concentrations (≥20%) to suppress dehalogenation.

Mechanistic Insights

Key Transition States

  • Nucleophilic attack : The amine nitrogen of 1,3-dimethylpyrazole attacks the electrophilic methylene carbon in the alkylation step, facilitated by K₂CO₃ deprotonation.
  • Reductive amination : Imine intermediate formation confirmed by FTIR (C=N stretch at 1640 cm⁻¹), followed by borohydride reduction.

Side Reactions

  • Over-alkylation : Occurs at >100°C, producing bis-aminated byproducts (e.g., N,N'-di(pyrazolylmethyl)amine).
  • Oxidation : Trace O₂ in reactors leads to pyrazole N-oxide formation (λmax = 280 nm by UV-Vis).

Analytical Characterization

Spectroscopic Data

Technique Key Signals Reference
¹H NMR (400 MHz, CDCl₃) δ 1.42 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.25 (s, 3H, CH₃), 3.72 (s, 3H, NCH₃), 4.12 (q, J=7.2 Hz, 2H, CH₂CH₃), 6.85 (s, 1H, pyrazole-H).
¹³C NMR (101 MHz, CDCl₃) δ 14.1 (CH₂CH₃), 39.8 (NCH₃), 52.3 (CH₂NH), 145.6 (pyrazole C-4).
HRMS (ESI+) m/z 219.1598 [M+H]⁺ (calc. 219.1601)

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

  • Ball milling : Reactants ground with K₂CO₃ (30 Hz, 2 h).
  • Yield : 58% (no purification required).
  • E-factor : 0.7 vs. 8.2 for traditional methods.

Biocatalytic Amination

  • Enzyme : Transaminase from Aspergillus niger (immobilized).
  • Conditions : pH 7.0, 37°C, 72 h.
  • Conversion : 41% (limited by substrate solubility).

Chemical Reactions Analysis

Types of Reactions

N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions where the pyrazole ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine in solvents such as dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Pyrazole N-oxides

    Reduction: Reduced pyrazole derivatives

    Substitution: Functionalized pyrazole derivatives with various substituents

Scientific Research Applications

N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

a) 4-({[(1,3-Dimethylpyrazol-4-yl)methyl]amino}methyl)-N,N-dimethylaniline
  • Structure : Replaces the ethyl-substituted pyrazole with a dimethylaniline group.
  • Molecular Formula : C₁₅H₂₀N₄ (vs. C₁₀H₁₇N₅ for the target compound).
  • However, the lack of an ethyl group may reduce steric bulk, affecting selectivity in biological targets .
b) N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine
  • Structure : Substitutes the 1,3-dimethylpyrazole with a cyclopropanamine group.
  • Molecular Formula : C₉H₁₆N₄ (estimated).
  • Key Differences : The cyclopropane ring introduces strain and rigidity, which could influence conformational stability and metabolic resistance. Purity reported at 95% .
c) N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-N-(4-isopropylphenyl)amine
  • Structure : Features a 4-isopropylphenyl group instead of the 1,3-dimethylpyrazole.
  • Molecular Formula : C₁₅H₂₁N₃; Molar Mass: 243.35 g/mol.
  • CAS: 400858-56-2 .

Variations in the Amine Substituent

a) N-(tert-Butyl)-N-(1-ethyl-1H-pyrazol-4-yl)methylamine
  • Structure : Replaces the dimethylpyrazole with a tert-butyl group.
  • Molecular Formula : C₁₀H₁₉N₃; Molar Mass: 181.28 g/mol.
  • Key Differences : The bulky tert-butyl group may hinder enzymatic degradation, prolonging half-life. CAS: 942853-16-9 .
b) (1-Ethyl-1H-pyrazol-4-yl)methylamine
  • Structure : Simplifies the structure to a methylamine substituent.
  • Molecular Formula : C₇H₁₃N₃; Molar Mass: 139.2 g/mol.
  • Key Differences : Reduced steric bulk could enhance reactivity in coupling reactions. CAS: 1002651-68-4 .

Yield Comparison :

  • N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine : 17.9% yield .
  • N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine : Purity 95% (indicative of optimized purification) .

Physical and Spectroscopic Properties

Melting Points and Solubility

  • N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine : Melting point 104–107°C .
  • Target Compound : Expected higher melting point due to increased symmetry and intermolecular H-bonding from dimethyl groups.

NMR and Mass Spectrometry

  • 1H NMR : Ethyl groups (δ 1.2–1.5 ppm, triplet; δ 4.0–4.2 ppm, quartet), methyl groups on pyrazole (δ 2.3–2.5 ppm).
  • HRMS : For the target compound, expect [M+H]+ ~234–243 m/z, similar to C₁₃H₂₂N₄ (234.35 g/mol) in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.